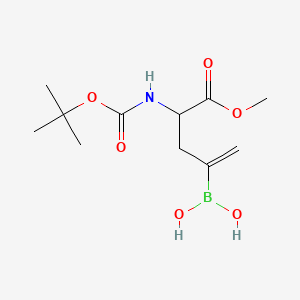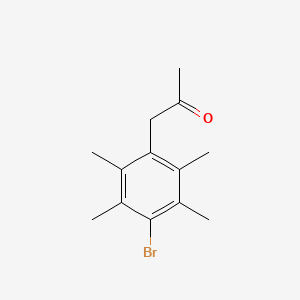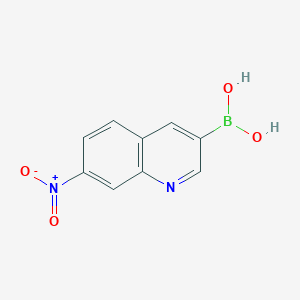
(7-Nitroquinolin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-Nitroquinolin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a quinoline ring, which is further substituted with a nitro group at the 7th position. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (7-Nitroquinolin-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. The reaction generally requires a palladium catalyst, a base such as potassium carbonate, and a boronic acid derivative. The quinoline precursor is first halogenated, followed by the coupling reaction with a boronic acid reagent under mild conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of high-quality reagents to minimize impurities.
化学反応の分析
Types of Reactions: (7-Nitroquinolin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
(7-Nitroquinolin-3-yl)boronic acid has diverse applications in scientific research:
作用機序
The mechanism of action of (7-Nitroquinolin-3-yl)boronic acid primarily involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other Lewis bases, making it useful in sensing applications and as a reversible covalent inhibitor . The nitro group can undergo reduction to form reactive intermediates that further interact with biological targets, influencing various biochemical pathways.
類似化合物との比較
- Phenylboronic acid
- 4-Nitrophenylboronic acid
- 2-Quinolylboronic acid
Comparison: (7-Nitroquinolin-3-yl)boronic acid is unique due to the presence of both a nitro group and a quinoline ring, which impart distinct chemical and physical properties. Compared to phenylboronic acid and 4-nitrophenylboronic acid, it offers enhanced reactivity and specificity in certain reactions. The quinoline ring also provides additional sites for functionalization, making it more versatile in synthetic applications .
特性
分子式 |
C9H7BN2O4 |
|---|---|
分子量 |
217.98 g/mol |
IUPAC名 |
(7-nitroquinolin-3-yl)boronic acid |
InChI |
InChI=1S/C9H7BN2O4/c13-10(14)7-3-6-1-2-8(12(15)16)4-9(6)11-5-7/h1-5,13-14H |
InChIキー |
MQMPMCHDJJBHGM-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC2=C(C=C(C=C2)[N+](=O)[O-])N=C1)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


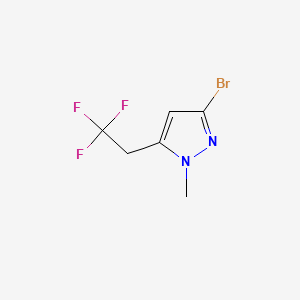
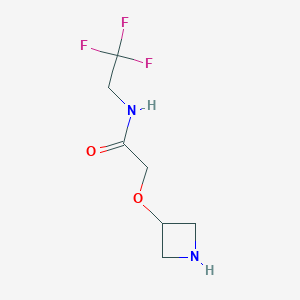
![2,6-Dioxaspiro[4.5]decane-7-carboxylic acid](/img/structure/B13478105.png)
![Ethyl 6-propyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13478107.png)
![{[1-(Methoxymethyl)cyclobutyl]methyl}(methyl)amine](/img/structure/B13478111.png)

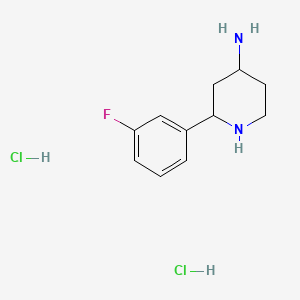
![1-[5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride](/img/structure/B13478128.png)
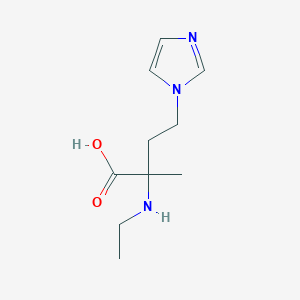
![5-{[(5-bromo-2-hydroxyphenyl)methylidene]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13478148.png)
